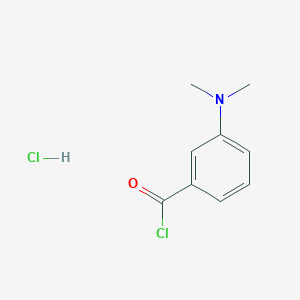

3-Dimethylaminobenzoyl chloride hydrochloride

概要

準備方法

BCX-1812の合成には、いくつかのステップが含まれる。

エステル化: この中間体は、塩酸/メタノールでエステル化され、メチルエステルが生成される.

保護と環化: メチルエステルは、ジクロロメタン中でtert-ブトキシカルボニル無水物とトリエチルアミンで保護され、続いて還流ベンゼン中でフェニルイソシアネートを用いて2-エチル-1-ニトロブタンで環化される.

水素化とアシル化: 得られたシクロペンタオキサゾリンは、塩酸/メタノール中で白金酸化物上の水素による水素化によって開環され、アミンが生成され、その後、ジクロロメタン中で無水酢酸とトリエチルアミンでアシル化される.

最終的な加水分解: 最終生成物は、テトラヒドロフラン/メタノール中で水酸化ナトリウムを用いてメチルエステルを加水分解することによって得られる.

化学反応の分析

BCX-1812は、さまざまな化学反応を起こす。

酸化と還元: この化合物は、特定の条件下で酸化および還元され得るが、これらの反応に関する詳細な研究は限られている.

置換: これは、特に合成中に、さまざまな官能基が導入または修飾される置換反応を起こす.

一般的な試薬と条件: 合成には、塩酸、メタノール、tert-ブトキシカルボニル無水物、トリエチルアミン、フェニルイソシアネート、白金酸化物、無水酢酸、トリフルオロ酢酸などの試薬が含まれる.

科学研究への応用

BCX-1812は、幅広い科学研究への応用がある。

科学的研究の応用

BCX-1812 has a wide range of scientific research applications:

作用機序

BCX-1812は、インフルエンザウイルスの複製と拡散に不可欠な酵素であるノイラミニダーゼの活性を阻害することでその効果を発揮する . BCX-1812は、ノイラミニダーゼの活性部位に結合することにより、感染細胞からの新しいウイルス粒子の放出を阻止し、それによりウイルスの拡散を制限する . この阻害は、他の酵素には影響を与えずに、インフルエンザウイルスのノイラミニダーゼのみを標的とする、高い選択性を持つ .

類似化合物の比較

BCX-1812は、オセルタミビルやザナミビルなどの他のノイラミニダーゼ阻害剤と比較される . 3つの化合物はすべてノイラミニダーゼを阻害するが、BCX-1812はいくつかの研究で、特に選択性と効力に関して、優れた有効性を示してきた . BCX-1812の独自のシクロペンタン環構造は、その高い選択性と有効性に貢献している .

類似化合物

オセルタミビル: インフルエンザの治療に使用される別のノイラミニダーゼ阻害剤.

ザナミビル: 構造は異なるが、作用機序が類似したノイラミニダーゼ阻害剤.

類似化合物との比較

BCX-1812 is compared with other neuraminidase inhibitors such as oseltamivir and zanamivir . While all three compounds inhibit neuraminidase, BCX-1812 has shown superior efficacy in some studies, particularly in terms of selectivity and potency . The unique cyclopentane ring structure of BCX-1812 contributes to its high selectivity and effectiveness .

Similar Compounds

Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

Zanamivir: A neuraminidase inhibitor with a different structure but similar mechanism of action.

BCX-1812 stands out due to its unique structure and high selectivity, making it a valuable compound in the fight against influenza .

生物活性

3-Dimethylaminobenzoyl chloride hydrochloride is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

- Molecular Formula : C₉H₁₁Cl₂NO

- Molecular Weight : 220.093 g/mol

- CAS Number : 117500-61-5

- IUPAC Name : 3-(dimethylamino)benzoyl chloride;hydrochloride

- PubChem CID : 22732309

This compound functions primarily as a reactive acylating agent. It has been implicated in various biological processes due to its ability to modify proteins and other biomolecules through acylation, which can influence their activity and stability.

Inhibition of Sirtuins

Research indicates that compounds similar to this compound can modulate sirtuin activity, which plays a crucial role in cellular regulation and metabolism. Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, including aging and stress responses. The compound's ability to act as a sirtuin modulator suggests potential therapeutic applications in age-related diseases and metabolic disorders .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines by inhibiting histone deacetylases (HDACs), which are critical for cancer cell survival and proliferation. For instance, the compound has been linked to the inhibition of HDAC8, leading to increased acetylation of histones and subsequent transcriptional activation of pro-apoptotic genes .

Cardiovascular Effects

In cardiovascular research, derivatives of this compound have been investigated for their effects on cardiac function. For example, studies involving SERCA2a stimulation indicate that certain analogs can enhance intracellular calcium handling in cardiomyocytes, potentially offering therapeutic benefits for heart failure treatment .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Sirtuin Modulation | Inhibition of HDACs | |

| Anticancer Activity | Induction of apoptosis in cancer cells | |

| Cardiovascular Impact | Enhanced calcium handling in myocytes |

Research Findings

- Sirtuin Modulation : A study published in a patent document noted that compounds related to this compound could effectively modulate sirtuin activity, suggesting a pathway for therapeutic intervention in metabolic diseases .

- Anticancer Mechanisms : Research has demonstrated that this compound can induce significant apoptotic effects in various cancer cell lines through HDAC inhibition, providing a basis for its potential use as an anticancer agent .

- Cardiac Function Improvement : Experimental data show that derivatives stimulate SERCA2a activity, leading to improved cardiac function in models of heart disease, indicating potential applications in treating heart failure .

特性

IUPAC Name |

3-(dimethylamino)benzoyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-11(2)8-5-3-4-7(6-8)9(10)12;/h3-6H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDQPATXNFWFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627916 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117500-61-5 | |

| Record name | 3-(Dimethylamino)benzoyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Dimethylaminobenzoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。